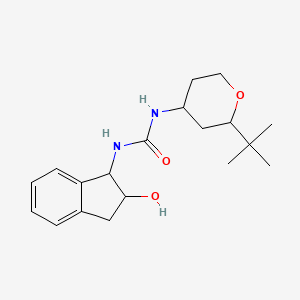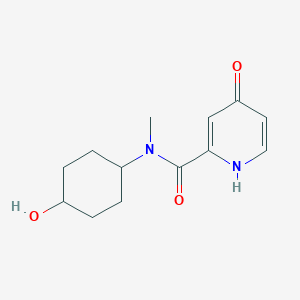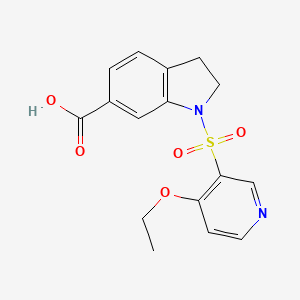
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea, also known as BI 2536, is a small molecule inhibitor of polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell division, making it an attractive target for cancer therapy. BI 2536 has been extensively studied for its potential use as an anticancer agent.
Mécanisme D'action
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 inhibits Plk1, which is involved in regulating several stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. By inhibiting Plk1, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 disrupts these processes, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth in animal models. In addition, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 is its specificity for Plk1, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
1. Combination therapy: 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has shown synergistic effects when combined with other anticancer agents, and further studies could explore its potential in combination therapy.
2. Biomarker identification: Identifying biomarkers that predict response to 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 could help personalize treatment and improve patient outcomes.
3. Drug delivery: Developing more effective drug delivery methods could improve the efficacy of 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 and reduce the frequency of dosing.
4. Resistance mechanisms: Understanding the mechanisms of resistance to 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 could help develop strategies to overcome resistance and improve treatment outcomes.
In conclusion, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 is a promising candidate for cancer therapy due to its specificity for Plk1 and minimal toxicity in normal cells. Further research is needed to explore its potential in combination therapy, identify biomarkers, improve drug delivery methods, and overcome resistance mechanisms.
Méthodes De Synthèse
The synthesis of 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 involves several steps, starting with the reaction of 2,3-dihydro-1H-inden-2-ol with tert-butyl chloroacetate to form 2-(tert-butoxycarbonyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propionic acid. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with N,N-dimethylurea to form 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536.
Applications De Recherche Scientifique
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been shown to have synergistic effects when combined with other anticancer agents, such as taxanes and gemcitabine.
Propriétés
IUPAC Name |
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)16-11-13(8-9-24-16)20-18(23)21-17-14-7-5-4-6-12(14)10-15(17)22/h4-7,13,15-17,22H,8-11H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOWJNLCPMNMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)

![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)


![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)